Milnacipran carbamoyl o-glucuronide, D-

Description

Contextualization within Milnacipran (B1663801) Metabolism Research

Studies utilizing radiolabeled [¹⁴C]milnacipran have been instrumental in elucidating its metabolic pathways, showing that after an oral dose, the majority of the radioactivity is rapidly excreted in the urine. nih.govresearchgate.net This indicates substantial metabolism and efficient clearance. The research demonstrates that while a significant portion of Milnacipran is excreted unchanged, a considerable fraction is converted into metabolites, with glucuronide conjugates being prominent. nih.gov The investigation of these metabolites, including D-Milnacipran carbamoyl (B1232498) O-glucuronide, is therefore a central component of Milnacipran metabolism research.

Significance as a Major Phase II Metabolite of Milnacipran

Phase II metabolism involves the conjugation of a xenobiotic or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. For Milnacipran, the primary Phase II pathway is glucuronidation, where it is conjugated to form carbamoyl O-glucuronides. nih.govresearchgate.net These glucuronide metabolites are considered inactive. nih.gov

| Compound | Percentage of Dose Excreted in Urine |

|---|---|

| Unchanged Milnacipran | ~55% nih.gov |

| l-milnacipran carbamoyl O-glucuronide | ~17% nih.gov |

| N-desethyl milnacipran | ~8% nih.gov |

| d-milnacipran carbamoyl O-glucuronide | Minor component of total glucuronide metabolite (~2%) nih.gov |

Role in Understanding Xenobiotic Biotransformation Pathways

The study of D-Milnacipran carbamoyl O-glucuronide formation contributes to the broader understanding of xenobiotic biotransformation. nih.gov Biotransformation is the process by which living organisms modify the chemical structure of foreign substances (xenobiotics) to render them more hydrophilic and thus more easily eliminated. mhmedical.com

The metabolism of Milnacipran is a clear example of this process. It involves both Phase I reactions (such as N-dealkylation to form N-desethyl milnacipran) and, more significantly, Phase II reactions. nih.govnih.gov The formation of D-Milnacipran carbamoyl O-glucuronide is a classic Phase II conjugation reaction. mhmedical.com This pathway demonstrates how the body utilizes enzymes to attach a polar group (glucuronic acid) to the Milnacipran molecule, thereby increasing its water solubility and preparing it for renal excretion. nih.govmhmedical.com The fact that Milnacipran is heavily metabolized through glucuronidation rather than being solely dependent on the cytochrome P450 system is a significant characteristic of its biotransformation profile. researchgate.netresearchgate.net

Academic Research Perspectives and Focus

Academic research on Milnacipran's metabolites has centered on pharmacokinetics, metabolic profiling, and the mechanisms of clearance. nih.govresearchgate.net The primary focus has been to characterize all metabolic products to fully account for the disposition of the parent drug. A key finding in this area is the stereoselective nature of Milnacipran's metabolism, where the l-enantiomer (B50610) is preferentially targeted for glucuronidation over the d-enantiomer. nih.gov

This stereoselectivity is a significant point of academic interest, as it highlights the specific interactions between the drug enantiomers and the metabolic enzymes. Furthermore, research has emphasized that because Milnacipran's clearance is not predominantly reliant on the often-variable cytochrome P450 enzymes, there is a reduced potential for certain types of drug-drug interactions. nih.govresearchgate.net The identification and quantification of metabolites like D-Milnacipran carbamoyl O-glucuronide are essential for building a complete and accurate model of the drug's behavior in the body.

| Property | Value |

|---|---|

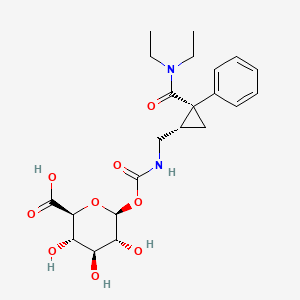

| Molecular Formula | C22H30N2O9 fda.govnih.gov |

| Molecular Weight | 466.48 g/mol fda.govnih.gov |

| Systematic Name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-(((1S,2R)-2-((DIETHYLAMINO)CARBONYL)-2-PHENYLCYCLOPROPYL)METHYL)CARBAMATE) fda.gov |

| Synonyms | DEXTROMILNACIPRAN CARBAMOYL O-GLUCURONIDE fda.gov |

Structure

3D Structure

Properties

CAS No. |

1446438-97-6 |

|---|---|

Molecular Formula |

C22H30N2O9 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(1S,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H30N2O9/c1-3-24(4-2)20(30)22(12-8-6-5-7-9-12)10-13(22)11-23-21(31)33-19-16(27)14(25)15(26)17(32-19)18(28)29/h5-9,13-17,19,25-27H,3-4,10-11H2,1-2H3,(H,23,31)(H,28,29)/t13-,14+,15+,16-,17+,19+,22+/m1/s1 |

InChI Key |

CJQUAXXSVBPRHH-BHNQXGFYSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Milnacipran Carbamoyl O Glucuronide, D

Glucuronidation as the Primary Conjugation Pathway

Glucuronidation represents the most significant conjugation pathway for milnacipran (B1663801), converting the parent drug into a more polar, water-soluble metabolite that is readily excreted. nih.govresearchgate.net This Phase II reaction involves the attachment of a glucuronic acid moiety to the milnacipran molecule, specifically forming an N-carbamoyl glucuronide. nih.govresearchgate.net

Enzymatic Catalysis by UDP-Glucuronosyltransferases (UGTs)

The process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). xenotech.comoup.com These enzymes are critical for the metabolism of a wide array of drugs and endogenous compounds, facilitating their detoxification and elimination. xenotech.comnih.gov

While the specific UGT isoforms responsible for the carbamoyl (B1232498) glucuronidation of milnacipran have not been definitively identified in published research, studies on other drugs that form similar N-carbamoyl glucuronides suggest the involvement of specific UGT families. researchgate.netdoi.org Research into the formation of an N-carbamoyl glucuronide for another compound revealed that enzymes from both the UGT1A and UGT2B families, specifically UGT1A1, UGT1A3, and UGT2B7, were capable of catalyzing the reaction. doi.orgnih.gov The UGT1A and UGT2B families are known to be the primary enzymes responsible for drug glucuronidation in humans. nih.govebmconsult.com Therefore, it is highly probable that isoforms from these families are also responsible for the formation of D-milnacipran carbamoyl O-glucuronide.

UGT enzymes are expressed throughout the body, with the highest concentrations found in the liver, the primary site of drug metabolism. oup.comnih.gov However, significant expression and activity are also observed in extrahepatic tissues, including the gastrointestinal tract (small intestine and colon) and the kidneys. nih.govnih.gov

The UGT1A family, for instance, is prominently expressed in the gastrointestinal tract, contributing to the first-pass metabolism of orally administered drugs. nih.govresearchgate.net Major hepatic isoforms include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. nih.gov This wide distribution means that the glucuronidation of milnacipran can occur not only systemically in the liver but also potentially within the intestinal wall upon absorption and in the kidneys during excretion. nih.govnih.gov

Table 2: General Tissue Distribution of Major UGT Enzyme Families

| Tissue | Prominent UGT Families/Isoforms | Relevance to Drug Metabolism |

|---|---|---|

| Liver | UGT1A (1A1, 1A3, 1A4, 1A9), UGT2B (2B7, 2B15) | Primary site for systemic drug metabolism and clearance. |

| Gastrointestinal Tract (Intestine) | UGT1A (1A1, 1A3, 1A8, 1A10) | Major site for first-pass metabolism of oral drugs. |

| Kidney | UGT1A (1A9), UGT2B (2B7) | Contributes to the clearance and metabolism of drugs from circulation. |

Mechanism of Glucuronic Acid Conjugation to the Carbamoyl Moiety

The formation of a carbamoyl glucuronide is a relatively uncommon metabolic pathway. doi.orgnih.gov The proposed mechanism involves a two-step process. First, it is speculated that carbon dioxide, present in biological systems as bicarbonate, reacts with the primary or secondary amine group on the drug molecule to form a transient carbamic acid intermediate (R-NH-COOH). xenotech.comresearchgate.net

In the second step, a UGT enzyme facilitates the transfer of glucuronic acid from the activated co-factor, UDP-glucuronic acid (UDPGA), to the newly formed carbamic acid. xenotech.com This results in the formation of the stable N-carbamoyl O-glucuronide conjugate, which is then readily eliminated. xenotech.comdoi.org

Precursor: Milnacipran and its Oxidative Metabolites

The direct precursor for the formation of D-milnacipran carbamoyl O-glucuronide is the D-enantiomer of the parent milnacipran molecule. nih.govresearchgate.net However, Phase I metabolites can also serve as substrates for subsequent Phase II conjugation. Both milnacipran and its oxidative metabolites can undergo glucuronidation. nih.govdrugbank.com This indicates that the metabolic pathway is not strictly linear and that multiple molecular species can be directed toward glucuronide conjugation.

Contribution of Oxidative Metabolism Preceding Glucuronidation

The primary oxidative reaction is N-dealkylation, resulting in the formation of N-desethyl milnacipran. nih.govresearchgate.net This reaction is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Studies have shown that milnacipran's oxidative metabolism does not significantly involve the highly polymorphic CYP2D6 or CYP2C19 enzymes. nih.govnih.gov Instead, it is believed that other CYP isoforms, such as CYP3A4, may play a role. nih.govdrugbank.com This N-desethyl metabolite can then, in turn, undergo conjugation with glucuronic acid, demonstrating the interplay between Phase I and Phase II metabolic pathways. nih.govdrugbank.com

Compound Reference Table

N-Dealkylation to N-Desethyl Milnacipran

A primary oxidative metabolic reaction for milnacipran is N-dealkylation, which results in the formation of N-desethyl milnacipran. researchgate.net This metabolite is one of the main oxidative products found in circulation and excreted in urine, accounting for approximately 8% of an administered dose. nih.govnih.gov

Table 2: Cytochrome P450 (CYP) Enzyme Involvement in Milnacipran N-Dealkylation

| Enzyme | Role in Milnacipran Metabolism |

|---|---|

| CYP3A4 | Primary enzyme responsible for N-desethylation. drugbank.comnih.gov |

| CYP2C8 | Minor contributor to N-desethylation. drugbank.comnih.gov |

| CYP2C19 | Minor contributor to N-desethylation; metabolism is not significantly affected by CYP2C19 polymorphisms. nih.govdrugbank.comnih.gov |

| CYP2D6 | Minor contributor to N-desethylation; metabolism is not significantly affected by CYP2D6 polymorphisms. nih.govdrugbank.comnih.gov |

| CYP2J2 | Minor contributor to N-desethylation. drugbank.comnih.gov |

Hydroxylation to p-Hydroxy-Milnacipran

Another, less prominent, oxidative pathway for milnacipran is hydroxylation, leading to the formation of p-hydroxy-milnacipran. drugbank.comnih.gov This metabolite is formed through the addition of a hydroxyl group to the phenyl ring of the milnacipran molecule. nih.gov While identified as a metabolite, it is generally considered a minor product of milnacipran's biotransformation. drugbank.com

Subsequent Glucuronidation of Oxidative Metabolites

The oxidative metabolites, N-desethyl milnacipran and p-hydroxy-milnacipran, can undergo further Phase II metabolism. Specifically, both of these metabolites are subject to conjugation with glucuronic acid to form their respective glucuronide conjugates. drugbank.comnih.gov This subsequent glucuronidation step converts the metabolites into more water-soluble compounds, facilitating their renal excretion.

Hypothesized Non-Enzymatic Formation via Carbamate Intermediate

The formation of milnacipran carbamoyl O-glucuronide involves the direct attachment of glucuronic acid to the carbamoyl group of the milnacipran molecule. This is a Phase II conjugation reaction. nih.govnih.gov The primary documented mechanism for this is enzymatic catalysis by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov While the provided outline mentions a hypothesized non-enzymatic formation, a review of the available scientific literature does not yield evidence supporting a significant non-enzymatic pathway for the formation of milnacipran carbamoyl O-glucuronide. The conjugation process to form glucuronides is a well-established enzymatic process in drug metabolism. rsc.org

Stereoselective Aspects of Glucuronide Formation

The metabolism of milnacipran exhibits significant stereoselectivity, particularly in the formation of its carbamoyl O-glucuronide conjugate. nih.gov This means that one enantiomer is metabolized via this pathway more readily than the other.

Research on the excretion and metabolism of milnacipran has demonstrated a clear preference for the glucuronidation of the l-enantiomer (B50610). nih.gov Following the administration of racemic milnacipran, the l-milnacipran carbamoyl O-glucuronide is the predominant conjugate excreted in the urine, accounting for approximately 17% of the total dose. nih.gov

In stark contrast, the formation of D-milnacipran carbamoyl O-glucuronide is substantially lower. Plasma concentrations of the d-milnacipran carbamoyl O-glucuronide metabolite are observed to be less than 25 ng Eq/ml, which is significantly lower than the peak plasma concentrations of the l-enantiomer's glucuronide (234 ng Eq/ml). nih.gov This indicates a pronounced stereoselective preference in the glucuronidation pathway favoring l-milnacipran.

Table 3: Stereoselective Disposition of Milnacipran Enantiomers and Metabolites

| Compound | Observation | Finding |

|---|---|---|

| l-Milnacipran carbamoyl O-glucuronide | Excretion in Urine | Predominant glucuronide; ~17% of administered dose. nih.gov |

| d-Milnacipran carbamoyl O-glucuronide | Plasma Concentration | Significantly lower; <25 ng Eq/ml. nih.gov |

| Unchanged d-milnacipran | Excretion in Urine | Excreted in slightly higher proportion (~31% of dose) than the l-isomer. nih.gov |

| d-milnacipran | Elimination Half-life | Longer half-life (8-10 hours). nih.gov |

| l-milnacipran | Elimination Half-life | Shorter half-life (4-6 hours). nih.gov |

Enantiomeric Ratios and Preferential Formation

The biotransformation of milnacipran, a chiral drug administered as a racemic mixture of its dextro- (d-) and levo- (l-) enantiomers, exhibits notable stereoselectivity in the formation of its carbamoyl O-glucuronide metabolites. Research findings indicate a significant preference for the glucuronidation of the l-enantiomer over the d-enantiomer.

Following oral administration of milnacipran, a study on its excretion and metabolism in healthy male subjects revealed that approximately 19% of the dose is eliminated in the urine as milnacipran carbamoyl O-glucuronide. nih.govpharmgkb.org A substantial portion of this is the l-milnacipran carbamoyl O-glucuronide, which accounts for approximately 17% of the total administered dose. nih.govpharmgkb.org This indicates a clear preferential pathway for the glucuronidation of the l-enantiomer.

In contrast, the formation of d-milnacipran carbamoyl O-glucuronide is considerably lower. Plasma concentrations of the d-enantiomer glucuronide metabolite have been observed to be minimal, generally remaining below 25 ng/mL. nih.govpharmgkb.org This is significantly less than the peak plasma concentration of the l-milnacipran carbamoyl O-glucuronide metabolite, which was recorded at 234 ng equivalent of milnacipran/mL at 4 hours post-administration. nih.govpharmgkb.org

Further evidence of this enantiomeric preference can be inferred from the excretion of the parent drug. Approximately 55% of the administered dose is excreted as unchanged milnacipran in the urine. nih.gov Notably, this unchanged fraction contains a slightly higher proportion of d-milnacipran, accounting for about 31% of the original dose. nih.gov The higher urinary excretion of the unchanged d-enantiomer suggests that a smaller fraction of it undergoes metabolic transformation, including glucuronidation, compared to the l-enantiomer.

This stereoselective metabolism results in a distinct enantiomeric ratio of the glucuronide metabolites in both plasma and urine, with the l-form being the predominant metabolite.

Urinary Excretion of Milnacipran and its Glucuronide Metabolites

| Compound | Percentage of Administered Dose Excreted in Urine |

| Unchanged Milnacipran | ~55% |

| d-milnacipran | ~31% |

| Milnacipran Carbamoyl O-Glucuronide (Total) | ~19% |

| l-milnacipran carbamoyl O-glucuronide | ~17% |

| d-milnacipran carbamoyl O-glucuronide | ~2% (inferred) |

| N-desethyl milnacipran | ~8% |

Data sourced from studies on the excretion and metabolism of milnacipran in humans. nih.govpharmgkb.org

Peak Plasma Concentrations of Milnacipran Glucuronide Enantiomers

| Metabolite | Peak Plasma Concentration (at 4 hours post-dosing) |

| l-milnacipran carbamoyl O-glucuronide | 234 ng Eq of milnacipran/mL |

| d-milnacipran carbamoyl O-glucuronide | <25 ng Eq of milnacipran/mL |

Data based on pharmacokinetic studies in healthy male subjects. nih.govpharmgkb.org

Metabolic Disposition and Excretion of Milnacipran Carbamoyl O Glucuronide, D

Clearance Pathways of the Glucuronide Metabolite

The primary clearance pathway for milnacipran (B1663801) and its metabolites is through renal excretion. nih.govnih.gov Following oral administration, a significant portion of the administered dose is eliminated in the urine as both unchanged drug and its metabolic products. nih.gov Glucuronidation represents a major phase II metabolic route for milnacipran, leading to the formation of l-milnacipran carbamoyl-O-glucuronide and D-milnacipran carbamoyl-O-glucuronide. nih.gov These glucuronide conjugates are inactive metabolites. nih.gov

Excretion Routes and Proportions in Preclinical Animal Models

The excretion of milnacipran and its metabolites has been investigated in various preclinical animal models, revealing species-specific differences.

In human studies, after the administration of radiolabeled milnacipran, approximately 19% of the dose was recovered in the urine as the carbamoyl-O-glucuronide conjugate. nih.govnih.gov The l-enantiomer (B50610) was the predominant form, accounting for about 17% of the dose, while D-Milnacipran carbamoyl (B1232498) o-glucuronide was a minor metabolite, representing approximately 2% of the dose excreted in urine. nih.govdrugs.com

Preclinical studies in monkeys and rats have also demonstrated urinary excretion to be a major route of elimination for milnacipran and its metabolites. dovepress.com In studies with levomilnacipran (B1675123) (the l-enantiomer), both monkeys and rats excreted the parent drug and its metabolites in the urine. dovepress.com While these studies focused on the l-enantiomer, they provide a basis for understanding the general excretion patterns of milnacipran metabolites.

Detailed studies specifically delineating the biliary excretion and potential for enterohepatic recirculation of D-Milnacipran carbamoyl o-glucuronide are limited in publicly available scientific literature. Enterohepatic circulation is a process where drugs or their metabolites are excreted into the bile, stored in the gallbladder, and then released into the small intestine, where they can be reabsorbed back into circulation. youtube.com This process can be influenced by factors such as the molecular weight and polarity of the compound, as well as the activity of gut microflora that can deconjugate metabolites. youtube.com

For some drugs that undergo glucuronidation, biliary excretion of the glucuronide metabolite is a significant elimination pathway in species like rats and dogs. nih.gov However, for milnacipran, the available data points to renal excretion as the predominant route of elimination in humans, monkeys, and rats. dovepress.com While some fecal excretion of radioactivity has been observed in animal studies with radiolabeled milnacipran, suggesting a minor role for biliary excretion, specific data on the contribution of D-Milnacipran carbamoyl o-glucuronide to this route is not well-defined. dovepress.com

Comparative Metabolic Profiles Across Different Animal Species

The metabolism of milnacipran exhibits notable differences across various animal species, particularly in the formation and abundance of its metabolites.

Studies comparing the metabolic profiles of levomilnacipran in humans, monkeys, and rats have highlighted these species-specific variations. dovepress.com In humans and monkeys, levomilnacipran N-carbamoyl glucuronide is a significant metabolite found in urine. dovepress.com In contrast, studies with levomilnacipran in rats showed that while the parent drug and other metabolites were present in urine, the glucuronide conjugates were less prominent compared to humans and monkeys. dovepress.com

This suggests that the extent of glucuronidation of milnacipran can vary significantly between species. Consequently, the abundance of D-Milnacipran carbamoyl o-glucuronide is also expected to differ across preclinical models. The pharmacokinetic profiles of milnacipran enantiomers have been noted to be very similar, which might imply that the species-specific patterns observed for the l-glucuronide could, to some extent, be extrapolated to the d-glucuronide. nih.gov However, without direct comparative data for D-Milnacipran carbamoyl o-glucuronide, this remains an area requiring further investigation.

Urinary Excretion of Milnacipran Metabolites in Humans

| Metabolite | Percentage of Administered Dose in Urine |

|---|---|

| Unchanged Milnacipran | ~55% |

| l-Milnacipran carbamoyl O-glucuronide | ~17% |

| D-Milnacipran carbamoyl O-glucuronide | ~2% |

Role in Drug Drug Interactions and Enzyme Modulation

Impact of Milnacipran (B1663801) Glucuronidation on Systemic Drug Interactions

Milnacipran undergoes limited hepatic metabolism, a characteristic that significantly lowers its potential for pharmacokinetic drug-drug interactions. nih.gov The primary routes of elimination are renal excretion of the unchanged drug (approximately 55%) and metabolism via glucuronidation. nih.gov This conjugation process, a Phase II metabolic reaction, forms the l-milnacipran carbamoyl-O-glucuronide and d-milnacipran carbamoyl-O-glucuronide, which together account for about 19-30% of an administered dose. nih.govnih.govnih.gov

Unlike Phase I metabolism, which is heavily reliant on the cytochrome P450 (CYP) enzyme system and is a common source of drug interactions, Phase II conjugation is generally considered a detoxification pathway that creates more water-soluble, inactive metabolites ready for excretion. nih.govnih.gov Studies confirm that milnacipran itself has minimal interaction with the CYP450 system, showing no significant inhibition or induction of major isoforms such as CYP1A2, CYP2C19, CYP2D6, or CYP3A4 at clinically relevant concentrations. nih.govresearchgate.netresearchgate.net The fact that a substantial portion of milnacipran is either cleared unchanged or converted to what are considered inactive glucuronide conjugates contributes to its low DDI potential. nih.govnih.gov This metabolic profile suggests that the glucuronidation of milnacipran serves to mitigate, rather than create, systemic drug interactions, conferring flexibility in its therapeutic use, particularly when co-administered with drugs metabolized by the CYP P450 system. nih.govresearchgate.net

Assessment of Milnacipran Carbamoyl (B1232498) O-Glucuronide, D- as an Enzyme Modulator

While the glucuronide metabolites of milnacipran are generally regarded as inactive, the potential for glucuronide conjugates themselves to act as enzyme modulators is an area of increasing scientific interest. Although direct inhibitory studies on Milnacipran carbamoyl o-glucuronide, D- are not prominently available in the literature, its potential can be assessed by examining the known behaviors of structurally related glucuronide metabolites.

Historically, glucuronides were considered pharmacologically inert. However, specific examples have demonstrated that they can be potent enzyme inhibitors, sometimes even more so than the parent compound. This inhibition can occur directly or, more complexly, through metabolism-dependent inhibition.

Metabolism-dependent inhibition (MDI), also known as time-dependent inhibition, occurs when a drug is converted by a metabolizing enzyme into a reactive metabolite. nih.gov This metabolite then forms a stable complex with the enzyme, leading to its inactivation. nih.gov Unlike simple competitive inhibition, MDI is time- and NADPH-dependent, and enzyme activity can only be restored through the synthesis of new enzyme proteins. nih.gov

The mechanisms of MDI can be categorized as:

Metabolic-Intermediate (MI) Complex Formation: The metabolite, often a nitroso-alkane or carbene, binds tightly but non-covalently to the ferrous (Fe2+) iron of the CYP's heme prosthetic group. This quasi-irreversible binding renders the enzyme inactive. nih.govnih.gov

Irreversible Covalent Binding: The reactive metabolite forms a covalent bond with either the heme group or the apoprotein (the protein part) of the enzyme, leading to permanent inactivation. nih.gov

The potential for MDI is a significant concern in drug development, as it can lead to unpredictable and clinically relevant drug-drug interactions. researchgate.net

While specific data on Milnacipran carbamoyl o-glucuronide is scarce, a comparison with other well-characterized glucuronide inhibitors provides valuable context. Gemfibrozil (B1671426) and Lu AA34893 are notable examples where the glucuronide conjugate, not the parent drug, is a potent, metabolism-dependent inhibitor of a CYP enzyme.

Gemfibrozil 1-O-β-glucuronide: Gemfibrozil is a lipid-lowering agent. Its acyl-glucuronide metabolite is a potent MDI of CYP2C8. xenotech.comresearchgate.net The parent drug is a relatively weak inhibitor, but its glucuronide inactivates CYP2C8 with a maximal rate of inactivation (k_inact) of 0.21 min⁻¹ and an inhibitor concentration that supports half-maximal inactivation (K_I) of 20 to 52 µM. researchgate.net This interaction is clinically significant and is responsible for the DDI observed with CYP2C8 substrates like cerivastatin (B1668405) and repaglinide. researchgate.net

Lu AA34893 Carbamoyl Glucuronide: More structurally analogous to the milnacipran metabolite, the carbamoyl glucuronide of Lu AA34893 was identified as a novel MDI of CYP2C8. xenotech.com The parent compound, Lu AA34893, did not exhibit significant MDI. However, its carbamoyl glucuronide metabolite caused potent, time-dependent inhibition of CYP2C8, with the IC50 value shifting more than 8-fold from 71 µM to 8.5 µM after pre-incubation with NADPH-fortified human liver microsomes. xenotech.com This demonstrates that the carbamoyl glucuronide structure is capable of mediating MDI.

The table below summarizes the inhibitory characteristics of these comparator glucuronides.

| Compound | Target Enzyme | Inhibition Type | IC50 (Direct) | IC50 (Post-Incubation) | K_I | k_inact |

| Gemfibrozil 1-O-β-glucuronide | CYP2C8 | MDI | 24 µM | 1.8 µM | 20-52 µM | 0.21 min⁻¹ |

| Lu AA34893 Carbamoyl Glucuronide | CYP2C8 | MDI | 71 µM | 8.5 µM | 48 µM | 0.038 min⁻¹ |

These examples establish a precedent that glucuronide conjugates, including those with a carbamoyl linkage, can be potent and selective metabolism-dependent inhibitors of CYP enzymes. xenotech.com

While there are no specific studies demonstrating that Milnacipran carbamoyl o-glucuronide, D- inhibits UGT enzymes, its formation indicates it is a substrate. Therefore, it could theoretically compete with other UGT substrates. However, given that glucuronidation is a high-capacity pathway, the clinical significance of such competitive inhibition is often low unless UGT enzymes become saturated. researchgate.net

However, the potential for glucuronide metabolites to act as perpetrators of DDIs, as exemplified by gemfibrozil and Lu AA34893, introduces a layer of complexity. xenotech.com If Milnacipran carbamoyl o-glucuronide, D- were to behave as an MDI of a specific CYP or UGT enzyme, it could theoretically lead to interactions not predicted by studying the parent drug alone. This highlights the importance of characterizing the inhibitory potential of major metabolites, especially when they are structurally similar to known inhibitors. Given the current data, the risk associated with Milnacipran carbamoyl o-glucuronide, D- appears low, as the parent drug's metabolites are considered inactive. nih.gov Nevertheless, the established science around glucuronide-mediated MDI suggests that this is an important area for consideration in comprehensive safety assessments, particularly in vulnerable patients undergoing complex polypharmacy. nih.gov

Advanced Analytical and Structural Elucidation Methodologies

Chromatographic Techniques for Separation and Quantification of Glucuronide Metabolites

Chromatography is fundamental to the analysis of drug metabolites in complex biological matrices. It allows for the separation of the parent drug from its various metabolites, as well as the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of milnacipran (B1663801) and its metabolites. When coupled with fluorimetric detection, it provides a sensitive and specific method for quantification in biological samples like plasma. amazonaws.com This method leverages the native fluorescence of the analyte or a fluorescent derivative to achieve low detection limits. In pharmacokinetic studies, HPLC with fluorimetric detection has been a validated method for determining the concentrations of milnacipran, providing essential data on its absorption, distribution, metabolism, and excretion. amazonaws.com

Milnacipran is a racemic mixture of two cis isomers: d-milnacipran (1S,2R) and l-milnacipran (1R,2S). nih.gov These enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. Consequently, its major metabolite, milnacipran carbamoyl (B1232498) O-glucuronide, also exists as d- and l-isomers. amazonaws.comnih.gov The d-enantiomer of milnacipran is eliminated more slowly than the l-enantiomer (B50610). amazonaws.com This stereoselectivity extends to its metabolism, with the l-milnacipran carbamoyl O-glucuronide being the more abundant form found in plasma and urine. nih.govresearchgate.net

To study these differences, enantioselective chromatography is essential. researchgate.net While early studies may have utilized enantioselective gas chromatography with mass spectrometry (GC/MS), modern methods rely on enantioselective HPLC. amazonaws.comresearchgate.net These methods use chiral stationary phases (CSPs) or chiral derivatizing agents to resolve the enantiomers, allowing for the individual quantification of d-milnacipran carbamoyl O-glucuronide and l-milnacipran carbamoyl O-glucuronide. researchgate.netresearchgate.net This separation is critical for understanding the stereoselective disposition of the drug and its metabolites. For instance, studies have shown that plasma concentrations of d-milnacipran carbamoyl O-glucuronide are significantly lower than those of the l-isomer. nih.govresearchgate.net

Table 1: Reported Plasma Concentrations of Milnacipran Glucuronide Enantiomers

| Metabolite | Reported Plasma Concentration | Citation |

|---|---|---|

| l-milnacipran carbamoyl O-glucuronide | Maximum of 234 ng Eq/mL at 4 hours post-dosing | nih.govresearchgate.net |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural identification and sensitive quantification of drug metabolites due to its high specificity and sensitivity.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological fluids. researchgate.net Validated HPLC-MS/MS methods have been developed for the analysis of milnacipran in plasma, with assay ranges typically from 2 to 500 ng/mL. researchgate.net These methods, often employing electrospray ionization (ESI), provide the high sensitivity and selectivity needed to detect low-concentration metabolites like D-milnacipran carbamoyl o-glucuronide. researchgate.netnih.gov The use of an internal standard and weighted regression analysis ensures accuracy and precision in quantification. researchgate.net

Table 2: Example Parameters for LC-MS/MS Analysis of Milnacipran

| Parameter | Description | Citation |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion [M+H]⁺ (Milnacipran) | m/z 247.1802 | nih.gov |

| Quantification Range | 2–500 ng/mL | researchgate.net |

| Validation | According to FDA guidelines for biological method validation | researchgate.net |

Tandem mass spectrometry (MS/MS) is pivotal for the structural elucidation of metabolites. amazonaws.com By selecting a specific precursor ion (the molecular ion of the metabolite) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated. This "fingerprint" allows for the confirmation of the metabolite's structure. For milnacipran carbamoyl O-glucuronide, MS/MS analysis would confirm the presence of the glucuronide moiety by identifying its characteristic neutral loss (176 amu). researchgate.net The fragmentation of the remaining aglycone would further confirm the structure as milnacipran. This technique was instrumental in identifying the primary metabolic pathway for milnacipran as Phase II metabolism, producing the D- and L-milnacipran carbamoyl O-glucuronide conjugates. amazonaws.com Predicted MS/MS spectra for the glucuronide metabolite are also available in public databases, aiding in its identification. drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive and comprehensive structural characterization of a molecule. researchgate.net For novel or complex metabolites like milnacipran carbamoyl O-glucuronide, obtaining purified samples for NMR analysis is a key step in unambiguous structure confirmation. researchgate.net

Techniques such as 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the structure of the aglycone and, critically, the exact point of attachment of the glucuronide group to the milnacipran molecule (the carbamoyl moiety). researchgate.net The combination of NMR and MS techniques provides a complementary and powerful approach for the unequivocal structural identification of unhydrolyzed drug conjugates isolated from biological matrices. researchgate.net

Method Development for Bioanalytical Applications in Preclinical Research

The quantitative analysis of drug molecules and their metabolites in biological matrices is a critical component of preclinical research, providing essential data for pharmacokinetic and pharmacodynamic assessments. The development of robust and reliable bioanalytical methods is, therefore, a fundamental prerequisite for the successful evaluation of new chemical entities. This section details the methodologies for the analytical and structural elucidation of Milnacipran and its metabolite, D-Milnacipran carbamoyl o-glucuronide, with a focus on their application in preclinical studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Milnacipran in Rat Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of milnacipran in rat plasma, a common preclinical model. researchgate.netnih.gov This method serves as a foundational approach that can be adapted for the analysis of its metabolites.

Sample Preparation: A liquid-liquid extraction (LLE) technique is employed for the isolation of the analyte from the plasma matrix. researchgate.net This method is chosen for its efficiency and ability to provide a clean extract, which is crucial for minimizing matrix effects in the LC-MS/MS analysis. Milnacipran-d10 is often utilized as an internal standard (IS) to ensure accuracy and precision throughout the sample preparation and analysis process. researchgate.netnih.gov

Chromatographic and Mass Spectrometric Conditions: Chromatographic separation is typically achieved on a C18 or a cyano (CN) column. researchgate.net A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), delivered in an isocratic or gradient elution mode. researchgate.netnih.gov The use of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), provides high selectivity and sensitivity for the detection of milnacipran. researchgate.netnih.gov The protonated molecular ions [M+H]⁺ of milnacipran and its internal standard are selected as the precursor ions, and their characteristic product ions are monitored. researchgate.netnih.gov

Method Validation: The developed LC-MS/MS method for milnacipran in rat plasma has been rigorously validated according to international guidelines. The validation parameters demonstrate the method's reliability for its intended purpose in preclinical pharmacokinetic studies. researchgate.net

Linearity: The method exhibits excellent linearity over a specified concentration range, with a correlation coefficient (r²) typically greater than 0.99. researchgate.net

Accuracy and Precision: Both intra- and inter-day accuracy and precision are within acceptable limits, generally ±15% (±20% at the lower limit of quantification). researchgate.net

Recovery: The extraction recovery of milnacipran from rat plasma is consistent and high, ensuring the reliability of the quantification. nih.gov

Stability: Milnacipran has been shown to be stable in plasma samples under various storage conditions, including freeze-thaw cycles and bench-top storage. researchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Milnacipran in Rat Plasma This table is based on published data for milnacipran bioanalysis. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Chromatography | |

| LC System | Agilent 1200 Series HPLC or equivalent |

| Column | Zorbax SB-CN (4.6 mm x 75 mm, 3.5 µm) |

| Mobile Phase | 10 mM Ammonium Acetate (pH 4.0) : Methanol (25:75, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Mass Spectrometry | |

| MS System | Applied Biosystems Sciex API 4000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Milnacipran) | m/z 247.2 → 230.3 |

| MRM Transition (IS - Milnacipran-d10) | m/z 257.2 → 240.4 |

Table 2: Illustrative Validation Summary for Milnacipran in Rat Plasma This table is based on published data for milnacipran bioanalysis. researchgate.net

| Parameter | Result |

|---|---|

| Linearity Range | 1.00 - 400.00 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (%) | 85% - 115% |

| Inter-day Accuracy (%) | 85% - 115% |

| Recovery (%) | Consistent and reproducible |

| Stability | Stable under tested conditions (freeze-thaw, bench-top) |

Proposed Bioanalytical Method for D-Milnacipran Carbamoyl O-Glucuronide in Preclinical Matrices

While specific validated methods for D-Milnacipran carbamoyl o-glucuronide are not extensively detailed in the public domain, a robust bioanalytical approach can be proposed based on established methods for the parent drug and general principles of glucuronide analysis. The direct measurement of the glucuronide conjugate is often preferred as it avoids the variability associated with enzymatic hydrolysis.

Sample Preparation: Due to the higher polarity of the glucuronide metabolite compared to the parent drug, solid-phase extraction (SPE) may be a more suitable sample preparation technique than LLE. Mixed-mode or polymeric reversed-phase SPE sorbents can effectively capture the glucuronide from complex biological matrices like plasma or urine. An appropriate deuterated internal standard of the glucuronide would be ideal for quantification.

Chromatographic and Mass Spectrometric Conditions: A reversed-phase UPLC or HPLC system with a C18 column would likely provide adequate separation. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed to resolve the analyte from endogenous components. For mass spectrometric detection, ESI in positive mode would be used. The MRM transition would be determined by selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying a stable, high-abundance product ion after fragmentation.

Method Validation (Illustrative): A full validation in accordance with regulatory guidelines would be necessary to establish the method's performance characteristics.

Table 3: Proposed LC-MS/MS Method Parameters for D-Milnacipran Carbamoyl O-Glucuronide This table is illustrative and based on typical methodologies for glucuronide metabolites.

| Parameter | Proposed Condition |

|---|---|

| Chromatography | |

| LC System | UPLC System (e.g., Waters ACQUITY) |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 467.2 (Calculated for [C22H30N2O9+H]⁺) |

| Product Ion (m/z) | To be determined via infusion and fragmentation studies |

Table 4: Illustrative Validation Plan for D-Milnacipran Carbamoyl O-Glucuronide This table outlines a typical validation plan for a bioanalytical method.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Selectivity | No significant interference at the retention time of the analyte and IS. |

| Calibration Curve | At least 6 non-zero standards, r² > 0.99. |

| Accuracy & Precision (Intra- and Inter-batch) | Within ±15% of nominal value (±20% at LLOQ). |

| Matrix Effect | To be assessed to ensure it does not compromise quantification. |

| Recovery | Consistent, precise, and reproducible. |

| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte stable within acceptable limits (±15%). |

Compound Reference Table

| Compound Name |

|---|

| Milnacipran |

| Milnacipran-d10 |

| D-Milnacipran carbamoyl o-glucuronide |

Future Directions and Research Gaps in the Study of Milnacipran Carbamoyl O Glucuronide, D

Definitive Identification of All Specific UGT Isoforms Responsible for D-Glucuronide Formation

A significant unanswered question is which specific UDP-glucuronosyltransferase (UGT) isoforms are responsible for the formation of D-milnacipran carbamoyl (B1232498) O-glucuronide. Glucuronidation is a major pathway in drug metabolism, and the UGT enzyme superfamily plays a critical role. nih.gov However, the specific isoforms involved can vary significantly between different drugs and even between enantiomers of the same drug. While it is known that milnacipran (B1663801) undergoes glucuronidation, the precise UGT enzymes that catalyze the formation of the D-glucuronide have not been identified. researchgate.net Future research employing UGT phenotyping with a panel of recombinant human UGT enzymes is necessary to elucidate the contribution of individual isoforms, such as those from the UGT1A and UGT2B families, which are known to be involved in the glucuronidation of many drugs. researchgate.net

Mechanistic Elucidation of Any Subtleties in Carbamoyl Glucuronide Formation

The formation of carbamoyl glucuronides is a less common but important metabolic pathway. The precise biochemical mechanism for the formation of D-milnacipran carbamoyl O-glucuronide has not been fully elucidated. Understanding this mechanism is crucial as it can influence the rate and extent of metabolite formation. Future in vitro studies using human liver microsomes could investigate the kinetics of this reaction in detail. Such studies could reveal whether the formation follows standard Michaelis-Menten kinetics or more complex models, which might suggest the involvement of multiple enzymes or allosteric effects. researchgate.net

Investigation of the Glucuronide Metabolite's Potential for Undiscovered Biological Activities (if any)

Currently, the metabolites of milnacipran, including the glucuronide conjugates, are considered to be inactive. nih.govnih.gov However, the pharmacological activity of drug metabolites can sometimes be overlooked. While the parent drug, milnacipran, is a dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, it is important to definitively confirm the lack of biological activity of its D-glucuronide metabolite. researchgate.net Future research should include in vitro screening of D-milnacipran carbamoyl O-glucuronide against a panel of receptors, transporters, and enzymes to confirm its inactivity or to uncover any potential off-target effects. This is particularly relevant as some glucuronide metabolites of other drugs have been shown to possess pharmacological or toxicological activity.

Development of Predictive Computational Models for Glucuronidation and Disposition of the Metabolite

The development of predictive computational models for the metabolism and disposition of D-milnacipran carbamoyl O-glucuronide represents a significant opportunity. Such in silico models could help in predicting the extent of its formation and its potential for accumulation in various tissues. niph.go.jp These models, which could include quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) modeling, would be invaluable in understanding how patient-specific factors might influence the metabolite's pharmacokinetics. nih.gov

Impact of Genetic Polymorphisms in UGT Enzymes on D-Milnacipran Carbamoyl O-Glucuronide Formation

Genetic polymorphisms in UGT enzymes are known to cause significant inter-individual variability in drug metabolism, which can affect both the efficacy and toxicity of a drug. nih.govmdpi.com There is currently no information on how genetic variations in UGT genes may impact the formation of D-milnacipran carbamoyl O-glucuronide. researchgate.net Future pharmacogenetic studies are needed to investigate the association between common UGT polymorphisms and the plasma concentrations of this metabolite. This research could help in identifying individuals who may be poor or extensive metabolizers of D-milnacipran, which could have clinical implications. mdpi.com

Q & A

Basic Research Questions

Q. How is D-milnacipran carbamoyl O-glucuronide synthesized in vivo, and what enzymatic pathways govern its formation?

- Methodological Answer : D-milnacipran carbamoyl O-glucuronide is formed via hepatic glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The carbamoyl group arises from conjugation of the parent drug’s secondary amine with glucuronic acid, a reaction requiring stable carbamic acid intermediates (which are transient and rarely isolated). Key isoforms implicated include UGT1A and UGT2B subfamilies, though isoform specificity requires validation using recombinant enzyme assays. In vitro studies with human hepatocytes or microsomal fractions can quantify enzymatic activity and kinetic parameters (e.g., , ) .

Q. What analytical techniques are recommended for identifying and quantifying D-milnacipran carbamoyl O-glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI) is optimal for detection due to the metabolite’s polarity and low abundance. For structural confirmation, tandem MS/MS fragmentation and -/-NMR (e.g., COSY, HSQC) are critical to distinguish carbamoyl glucuronides from isomeric O-glucuronides. Quantification should employ stable isotope-labeled internal standards (e.g., - or -analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does the structural instability of carbamoyl glucuronides impact pharmacokinetic analysis of D-milnacipran carbamoyl O-glucuronide?

- Methodological Answer : Carbamoyl glucuronides are prone to hydrolysis and acyl migration, leading to underestimation of true metabolite levels. To mitigate degradation:

- Use acidic stabilization (pH 4–5) during sample collection.

- Employ cold-chain storage (-80°C) and minimize freeze-thaw cycles.

- Validate stability under experimental conditions via time-course studies. Degradation products (e.g., free milnacipran or rearranged isomers) should be monitored using orthogonal chromatographic methods (e.g., HILIC vs. reversed-phase) .

Q. What in vitro models best replicate the formation kinetics of D-milnacipran carbamoyl O-glucuronide, and how are inter-species differences addressed?

- Methodological Answer : Primary human hepatocytes or liver microsomes are gold-standard models. For interspecies comparisons:

- Use hepatocytes from multiple species (rat, dog, human) to assess metabolic clearance rates.

- Normalize data to UGT enzyme abundance (via proteomics) or activity (using probe substrates like 4-methylumbelliferone).

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios, accounting for hepatic blood flow and protein binding .

Q. How do drug-drug interactions (DDIs) influence the metabolic fate of D-milnacipran carbamoyl O-glucuronide?

- Methodological Answer : DDIs can arise from UGT inhibition/induction or competition for enzymatic binding sites. To assess:

- Co-incubate milnacipran with known UGT inhibitors (e.g., probenecid) or inducers (e.g., rifampicin) in hepatocyte cultures.

- Measure changes in metabolite-to-parent ratios using LC-MS.

- For clinical relevance, integrate in vitro inhibition constants () into static or dynamic DDI models (e.g., [I]/ > 0.1 indicates risk) .

Data Contradictions and Resolution Strategies

Q. How should researchers resolve discrepancies in reported metabolic pathways of milnacipran and its glucuronides across studies?

- Methodological Answer : Contradictions may arise from differences in analytical sensitivity (e.g., failure to detect unstable metabolites) or model systems (e.g., recombinant enzymes vs. whole hepatocytes). To reconcile:

- Re-analyze samples using harmonized protocols (e.g., standardized LC-MS gradients).

- Cross-validate findings with orthogonal techniques, such as -radiolabeled milnacipran to track all metabolite pathways.

- Conduct meta-analyses of published data, adjusting for variables like dose, species, and assay conditions .

Experimental Design Considerations

Q. What controls are essential when designing in vitro assays to study D-milnacipran carbamoyl O-glucuronide biosynthesis?

- Methodological Answer : Include:

- Negative controls : Heat-inactivated microsomes/hepatocytes to confirm enzymatic activity.

- Chemical inhibitors : Use β-glucuronidase to hydrolyze glucuronides and verify metabolite identity.

- Matrix blanks : Assess background interference from cell culture media or buffers.

- Reference standards : Synthesize or procure authentic carbamoyl glucuronide (e.g., via chemical conjugation or biosynthetic methods) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.